N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine
Overview
Description
N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine is a chemical compound with the molecular formula C12H10FNOS and a molecular weight of 235.28 g/mol . It is also known by its IUPAC name, (1E)-1-[5-(4-fluorophenyl)-2-thienyl]ethanone oxime . This compound is characterized by the presence of a fluorophenyl group attached to a thiophene ring, which is further connected to an ethylidenehydroxylamine moiety.
Preparation Methods
The synthesis of N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine typically involves the reaction of 5-(4-fluorophenyl)thiophene-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxime derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include oxime, amine, and substituted derivatives .
Scientific Research Applications
N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
N-{1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene}hydroxylamine can be compared with other similar compounds, such as:
N-{1-[5-(4-chlorophenyl)thiophen-2-yl]ethylidene}hydroxylamine: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
N-{1-[5-(4-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine:
N-{1-[5-(4-methylphenyl)thiophen-2-yl]ethylidene}hydroxylamine: The methylphenyl group may impart different steric and electronic effects, affecting the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
(NE)-N-[1-[5-(4-fluorophenyl)thiophen-2-yl]ethylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNOS/c1-8(14-15)11-6-7-12(16-11)9-2-4-10(13)5-3-9/h2-7,15H,1H3/b14-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKUFFFZIMRMGB-RIYZIHGNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(S1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(S1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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